

# Finafloxacin Demonstrates Non-inferiority to Ciprofloxacin in Treating Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ICAAc    |           |
| Cat. No.:            | B1192857 | Get Quote |

A Phase 2, randomized clinical trial presented at the 2015 Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) and the International Congress of Chemotherapy and Infection (ICC) showed that the novel fluoroquinolone antibiotic, finafloxacin, was as effective as ciprofloxacin in treating adult patients with complicated urinary tract infections (cUTIs) or pyelonephritis.[1] The study highlights finafloxacin's efficacy, particularly in the acidic environment of urine, offering a potential new therapeutic option for these common and often difficult-to-treat infections.

## **Comparative Clinical Trial Data**

The clinical trial enrolled 226 patients who were randomly assigned to one of three treatment groups: a 5-day or 10-day course of finafloxacin, or a 10-day course of ciprofloxacin.[1] The primary endpoint was the clinical and microbiological test of cure, which was assessed on day 17.



| Treatment Group        | Dosage                                   | Number of Patients        | Clinical and<br>Microbiological Cure<br>Rate (Day 17) |
|------------------------|------------------------------------------|---------------------------|-------------------------------------------------------|
| Finafloxacin (5-day)   | 800 mg IV or oral, once daily            | Not specified in abstract | 70%                                                   |
| Finafloxacin (10-day)  | 800 mg IV or oral,<br>once daily         | Not specified in abstract | 68%                                                   |
| Ciprofloxacin (10-day) | 400 mg IV or 500 mg<br>oral, twice daily | Not specified in abstract | 57%                                                   |

## **Experimental Protocol**

Study Design: This was a Phase 2, randomized, multicenter clinical trial.

Patient Population: Adult patients diagnosed with complicated urinary tract infections (cUTIs) or pyelonephritis.

Randomization and Blinding: The abstract does not specify the blinding methodology. Patients were randomized to one of three treatment arms.

#### Interventions:

- Finafloxacin Groups: Patients received either a 5-day or a 10-day course of finafloxacin, administered as 800 mg once daily, with the option for intravenous or oral administration.[1]
- Ciprofloxacin Group: Patients received a 10-day course of ciprofloxacin, administered as 400 mg intravenously or 500 mg orally, twice daily.[1]

Primary Endpoint: The primary efficacy endpoint was the clinical and microbiological test of cure, assessed on day 17 of the study.[1] A key characteristic of finafloxacin noted in the presentation is that its antimicrobial activity is not diminished by acidic urine pH, a factor that can affect the efficacy of other fluoroquinolones.[1]

## **Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Phase 2 Clinical Trial Workflow for Finafloxacin vs. Ciprofloxacin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. ICAAC/ICC 2015 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Finafloxacin Demonstrates Non-inferiority to Ciprofloxacin in Treating Complicated Urinary Tract Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192857#comparing-the-clinical-trial-data-for-two-antibiotics-presented-at-icaac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com